7-Bromothieno[3,2-d]pyrimidine
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
7-bromothieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2S/c7-4-2-10-5-1-8-3-9-6(4)5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQOYFDDMSKPQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)C(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620827 | |
| Record name | 7-Bromothieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21586-25-4 | |
| Record name | 7-Bromothieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Synthetic Methodologies of 7 Bromothieno 3,2 D Pyrimidine and Its Derivatives
Precursor Synthesis and Key Intermediates
The creation of 7-Bromothieno[3,2-d]pyrimidine is contingent on the successful synthesis of essential precursors and halogenated intermediates. These foundational steps establish the core heterocyclic structure before introducing the bromine atom at the desired position.
Synthesis of Thieno[3,2-d]pyrimidin-2,4-dione Precursors
The foundational scaffold for this class of compounds is the thieno[3,2-d]pyrimidin-2,4-dione ring system. A common synthetic route to this precursor involves the ring-cyclization of a substituted aminothiophene. For instance, thieno[3,2-d]pyrimidin-2,4-dione can be synthesized from 2-methyl-3-aminothiophene carboxylate. daneshyari.comnih.gov This initial step is crucial as it builds the fused bicyclic system that will be further modified.
Preparation of Halogenated Thieno[3,2-d]pyrimidine (B1254671) Intermediates
Halogenated thieno[3,2-d]pyrimidines are critical intermediates in the synthesis of more complex derivatives, including the target 7-bromo compound. These halogenated positions, particularly at the C2 and C4 locations, serve as reactive sites for subsequent nucleophilic substitution reactions. daneshyari.comnih.gov The introduction of halogens is typically achieved through chlorination and bromination reactions.
Phosphorous oxychloride (POCl₃) is a widely used and effective reagent for converting hydroxy- or dione-containing pyrimidine (B1678525) systems into their chloro-derivatives. daneshyari.comnih.gov The thieno[3,2-d]pyrimidin-2,4-dione precursor is subjected to chlorination by refluxing in POCl₃, which replaces the hydroxyl groups with chlorine atoms to yield 2,4-dichlorothieno[3,2-d]pyrimidine. daneshyari.comnih.gov
The reaction conditions for chlorination can be varied. Traditional methods often involve heating the substrate in excess POCl₃, which also acts as the solvent. nih.gov This process is typically conducted for extended periods, for example, 20–24 hours, to ensure complete conversion. daneshyari.comnih.gov The reaction is often carried out in the presence of an organic base. While N,N-dimethylaniline has been used, it can lead to the formation of emulsions during workup. daneshyari.comnih.gov To circumvent this, dimethylaminopyridine (DMAP) can be used as an alternative base. daneshyari.com
More modern, environmentally conscious methods aim to reduce the amount of POCl₃ used. Solvent-free procedures have been developed where the hydroxy-pyrimidine substrate is heated with just one equivalent of POCl₃ per hydroxyl group in a sealed reactor, often in the presence of a base like pyridine. nih.gov This approach is suitable for large-scale preparations and simplifies the work-up process. nih.gov
Table 1: Comparison of Chlorination Methods with POCl₃
| Method | POCl₃ Stoichiometry | Solvent | Base | Temperature | Duration | Notes |
|---|---|---|---|---|---|---|
| Traditional | Excess | None (POCl₃ as solvent) | N,N-dimethylaniline or DMAP | Reflux | 2-24 hours | Can require extensive workup to remove excess POCl₃. daneshyari.comnih.govnih.gov |
| Solvent-Free | Equimolar | None | Pyridine | 140-160 °C | 2 hours | Environmentally friendly, suitable for large scale, simplified workup. nih.gov |
The introduction of a bromine atom onto the thiophene (B33073) ring of the thieno[3,2-d]pyrimidine scaffold is a key step in producing this compound and its derivatives. This halogen is not only a feature of the final active compounds but was also initially introduced to facilitate subsequent reactions like Heck couplings. daneshyari.com
The bromination of the thieno[3,2-d]pyrimidin-2,4-dione scaffold occurs regioselectively at the C-7 position. daneshyari.com This specificity is a characteristic of the electrophilic substitution on the electron-rich thiophene ring of the fused system. The reaction directly yields 7-bromothieno[3,2-d]pyrimidin-2,4-dione, which is the direct precursor to the final chlorinated target compound. daneshyari.com This intermediate is then subjected to chlorination with POCl₃, as described previously, to produce 7-bromo-2,4-dichlorothieno[3,2-d]pyrimidine. daneshyari.com
Optimizing the reaction conditions for the bromination step is critical for achieving high yields of the desired 7-bromo intermediate. Research has shown that modifications to the procedure can significantly improve the outcome. daneshyari.com Specifically, reducing the reaction temperature and controlling the addition of the bromine reagent are key factors.
Initial procedures performed the bromination at 120 °C with a single addition of bromine. daneshyari.com However, a modified approach was developed that led to substantially higher yields. This improved method involves carrying out the reaction at a lower temperature of 90 °C and adding the bromine in two separate portions over a 24-hour interval. daneshyari.com This careful control over the reaction conditions resulted in yields of 7-bromothieno[3,2-d]pyrimidin-2,4-dione in the range of 90–95%. daneshyari.com
Table 2: Optimized Conditions for Bromination of Thieno[3,2-d]pyrimidin-2,4-dione
| Condition | Original Method | Optimized Method |
|---|---|---|
| Temperature | 120 °C | 90 °C |
| Bromine Addition | Single portion | Two portions (24h interval) |
| Reported Yield | Not specified | 90-95% |
Bromination Reactions
Advanced Synthetic Strategies for this compound Functionalization
The strategic functionalization of the this compound core is pivotal in the development of new chemical entities with potential therapeutic applications. The reactivity of the bromine atom, along with other positions on the heterocyclic core, allows for a range of synthetic manipulations.
Nucleophilic Substitution Reactions
While the bromine at the 7-position is less activated towards direct nucleophilic aromatic substitution compared to halogens at other positions of the pyrimidine ring, the thieno[3,2-d]pyrimidine core can be strategically modified to facilitate such reactions. A common approach involves the introduction of a more reactive leaving group at another position, such as a chlorine atom at the 4-position, to create a versatile intermediate like 7-bromo-4-chlorothieno[3,2-d]pyrimidine (B1284429). This intermediate then readily undergoes nucleophilic substitution at the C-4 position with various amines. This two-step strategy, where amination at C-4 precedes functionalization at C-7, is a powerful method for creating libraries of diverse compounds.
For instance, the reaction of 7-bromo-4-chlorothieno[3,2-d]pyrimidine with a range of aromatic and aliphatic amines in the presence of a base like sodium bicarbonate in a solvent such as ethanol (B145695) can proceed smoothly to yield the corresponding 4-amino-7-bromothieno[3,2-d]pyrimidine derivatives in excellent yields.
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | 7-Bromo-N-phenylthieno[3,2-d]pyrimidin-4-amine | >95 |
| 2 | 4-Methoxyaniline | 7-Bromo-N-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-amine | >95 |
| 3 | Benzylamine | N-Benzyl-7-bromothieno[3,2-d]pyrimidin-4-amine | >95 |
| 4 | Piperidine | 7-Bromo-4-(piperidin-1-yl)thieno[3,2-d]pyrimidine | >95 |
This table presents illustrative examples of nucleophilic substitution reactions on a 7-bromo-4-chlorothieno[3,2-d]pyrimidine intermediate.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, and they play a crucial role in the functionalization of this compound. The bromine atom at the C-7 position serves as an excellent handle for these transformations.
The Suzuki-Miyaura coupling is a widely used method for introducing aryl and heteroaryl groups at the 7-position of the thieno[3,2-d]pyrimidine core. nih.gov This reaction typically involves the palladium-catalyzed coupling of the 7-bromo derivative with a boronic acid or a boronic ester in the presence of a base. nih.gov This strategy has been successfully employed to synthesize libraries of 7-arylthieno[3,2-d]pyrimidin-4-amine analogues.
A typical procedure involves reacting the 4-amino-7-bromothieno[3,2-d]pyrimidine intermediate with an appropriate arylboronic acid using a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) and a base like sodium bicarbonate in a solvent system like dimethoxyethane and water. This reaction allows for the introduction of a second point of diversity at the C-7 position, leading to a wide range of 4,7-disubstituted thieno[3,2-d]pyrimidine analogues in good yields and high purities.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 7-Phenyl-N-substituted-thieno[3,2-d]pyrimidin-4-amine | 85-95 |
| 2 | 4-Methylphenylboronic acid | 7-(p-Tolyl)-N-substituted-thieno[3,2-d]pyrimidin-4-amine | 88-92 |
| 3 | 3-Methoxyphenylboronic acid | 7-(3-Methoxyphenyl)-N-substituted-thieno[3,2-d]pyrimidin-4-amine | 85-90 |
| 4 | Thiophene-2-boronic acid | 7-(Thiophen-2-yl)-N-substituted-thieno[3,2-d]pyrimidin-4-amine | 80-90 |
This table showcases representative Suzuki coupling reactions at the 7-bromo position of 4-substituted 7-bromothieno[3,2-d]pyrimidines.
The Stille coupling reaction offers an alternative and powerful method for C-C bond formation, involving the reaction of an organotin compound (organostannane) with an organic halide in the presence of a palladium catalyst. nih.govwikipedia.org This reaction is known for its tolerance of a wide range of functional groups and its use of stable organostannane reagents. nih.gov While specific examples for this compound are not extensively documented in readily available literature, the principles of Stille coupling are broadly applicable to aryl bromides.
The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the palladium catalyst. wikipedia.org This methodology could be effectively applied to introduce various alkyl, alkenyl, aryl, and alkynyl groups at the 7-position of the thieno[3,2-d]pyrimidine core, further expanding the chemical diversity of this scaffold.
Derivatization of the Thieno[3,2-d]pyrimidine Core
Beyond the functionalization at the 7-position, the thieno[3,2-d]pyrimidine core offers multiple sites for derivatization, enabling the synthesis of a vast array of analogues. harvard.edutheaspd.comresearchgate.net Strategic modifications at various positions of the fused ring system can significantly influence the molecule's physicochemical properties and biological activity.
The synthesis of thieno[3,2-d]pyrimidine derivatives often involves the systematic modification of the heterocyclic core through reactions such as nucleophilic substitutions, particularly at the 2- and 4-positions of the pyrimidine ring. theaspd.comresearchgate.net For instance, starting from a 2,4-dichlorothieno[3,2-d]pyrimidine, sequential and regioselective substitution with different nucleophiles can lead to a diverse set of disubstituted products.
Furthermore, the thiophene ring can also be a site for derivatization, although it is generally less reactive towards electrophilic substitution than the pyrimidine ring is towards nucleophilic attack. The initial choice of substituted thiophene precursors in the construction of the thieno[3,2-d]pyrimidine skeleton is a common strategy to introduce diversity on the thiophene portion of the molecule.
Green Chemistry Approaches in Thienopyrimidine Synthesis
In recent years, there has been a significant shift towards the adoption of green chemistry principles in the synthesis of heterocyclic compounds, including thienopyrimidines. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.
Microwave-assisted synthesis has emerged as a powerful tool in this regard. nih.govresearchgate.netnih.gov Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes compared to conventional heating methods. nih.gov The synthesis of various substituted thieno[2,3-d]pyrimidine (B153573) and thieno[3,2-d]pyrimidine derivatives has been successfully achieved using microwave-assisted methods. nih.govresearchgate.net For example, the cyclization steps in the formation of the thienopyrimidine core and subsequent functionalization reactions can often be performed efficiently under microwave irradiation. nih.govnih.gov
The use of greener solvents, such as ethanol or water, and the development of catalyst systems that can be easily recovered and reused are other important aspects of green chemistry being applied to thienopyrimidine synthesis. One-pot reactions and multicomponent reactions are also gaining prominence as they reduce the number of synthetic steps and purification procedures, thereby minimizing waste generation. The development of heterogeneous catalysts for the synthesis of thienopyrimidines is another area of active research, offering advantages in terms of catalyst separation and recycling.
Biological Activities and Pharmacological Profiles of 7 Bromothieno 3,2 D Pyrimidine Derivatives
Antiproliferative and Anticancer Activities.nih.govresearchgate.netresearchgate.net
The thieno[3,2-d]pyrimidine (B1254671) scaffold is a significant heterocyclic structure in medicinal chemistry, recognized for its diverse biological activities, including its potential as an anticancer agent. nih.gov The introduction of a bromine atom at the 7-position of this scaffold has been explored as a strategy to enhance its antiproliferative properties against various cancer cell lines. nih.gov Research has shown that 7-bromo-thieno[3,2-d]pyrimidine derivatives can exhibit notable cytotoxic effects, making them a subject of interest in the development of new cancer therapies. nih.govresearchgate.net These compounds have been synthesized and evaluated for their ability to inhibit the growth of a range of cancer cells, demonstrating the importance of the thieno[3,2-d]pyrimidine core in designing novel anticancer drugs. researchgate.net
Derivatives of 7-Bromothieno[3,2-d]pyrimidine have been investigated for their antiproliferative activity across a spectrum of human cancer cell lines. nih.govresearchgate.netnih.govbue.edu.eg These studies are crucial in determining the breadth and selectivity of the cytotoxic effects of these compounds. The following subsections detail the inhibitory activity of these derivatives against specific cancer cell lines.
The MCF-7 cell line, a well-established model for estrogen receptor-positive breast cancer, has been frequently used to evaluate the anticancer potential of thieno[3,2-d]pyrimidine derivatives. africaresearchconnects.comnih.gov Numerous studies have reported the synthesis of novel derivatives and their subsequent screening against MCF-7 cells, revealing a range of cytotoxic activities. researchgate.netnih.gov
One study synthesized a series of S-alkylated thieno[2,3-d]pyrimidin-4-ones and found that a particular derivative, compound 6d , exhibited more potent cytotoxicity against MCF-7 cell lines with an IC50 of 4.0 μM, compared to the standard doxorubicin (B1662922) control (6.3 μM). bue.edu.eg Another investigation into 5-arylthieno[2,3-d]pyrimidines reported two compounds with significant cytotoxicity against the MCF-7 cell line, with IC50 values of 9.1 nM and 9.8 nM. mdpi.com
Furthermore, a series of 2-substituted-4-amino-thieno[2,3-d]pyrimidines were synthesized and tested for their antiproliferative activity. mdpi.com Among these, compound 3 was the most toxic to MCF-7 cells with an IC50 of 0.045 μM, followed by compound 4 with an IC50 of 0.11 μM. mdpi.com Another study focused on 5-amino-2-ethylmercapto-4-phenyl-6-subistituted thieno[2,3-d]pyrimidine (B153573) derivatives, with the most promising compound showing strong cytotoxicity against the MCF-7 cell line with an IC50 value of 8.3 μg/mL. researchgate.net
The antiproliferative effects of these compounds are often attributed to their ability to induce apoptosis and interfere with key cellular processes. For instance, some derivatives have been shown to act as inhibitors of the epidermal growth factor receptor (EGFR) and aromatase (ARO), leading to apoptosis in breast cancer cells. africaresearchconnects.com One compound, 2d , was found to significantly increase caspase-9 levels in MCF-7 cells, indicating a strong induction of apoptosis. africaresearchconnects.com
| Compound/Derivative Series | IC50 Value | Reference |
|---|---|---|
| Compound 6d | 4.0 μM | bue.edu.eg |
| 5-Arylthieno[2,3-d]pyrimidine 1 | 9.1 nM | mdpi.com |
| 5-Arylthieno[2,3-d]pyrimidine 2 | 9.8 nM | mdpi.com |
| Compound 3 | 0.045 μM | mdpi.com |
| Compound 4 | 0.11 μM | mdpi.com |
| 5-Amino-2-ethylmercapto-4-phenyl-6-substituted derivative | 8.3 μg/mL | researchgate.net |
The HT-29 cell line, derived from human colorectal adenocarcinoma, serves as a critical in vitro model for studying colon cancer. mdpi.com Thieno[3,2-d]pyrimidine derivatives have demonstrated potential as antiproliferative agents against this cell line. nih.gov
In one study, a series of newly synthesized thiophene (B33073) and thieno[2,3-d]pyrimidine derivatives were evaluated for their cytotoxic effects. nih.gov Several of these compounds induced significant early apoptosis in HT-29 cells. Specifically, compounds 5 , 7a , and 8 induced early apoptosis in 65.3%, 55.3%, and 74.9% of cells, respectively, compared to untreated cells (9.6%). nih.gov Furthermore, compounds 5 , 7a , 9b , and 10 were found to significantly induce the formation of acidic vesicular organelles, a marker of autophagy. nih.gov
Another study developed a series of potent and selective ATR inhibitors with a thieno[3,2-d]pyrimidine scaffold. nih.gov A representative molecule, compound 34 , exhibited synthetic lethality effects against HT-29 cells, highlighting its potential for targeting specific DNA damage response deficiencies in cancer. nih.gov The antiproliferative activity of various pyrimidine (B1678525) derivatives has also been explored, with some showing moderate to good activity on colon cancer cell lines. researchgate.net
| Compound | Percentage of Early Apoptotic Cells | Reference |
|---|---|---|
| Compound 5 | 65.3% | nih.gov |
| Compound 7a | 55.3% | nih.gov |
| Compound 8 | 74.9% | nih.gov |
| Untreated Control | 9.6% | nih.gov |
The HepG2 cell line, a human hepatocellular carcinoma model, is instrumental in the in vitro assessment of potential anti-liver cancer agents. nih.gov Thieno[3,2-d]pyrimidine derivatives have been investigated for their cytotoxic effects against HepG2 cells, revealing promising antiproliferative activity. nih.govutad.pt
A study involving the synthesis of new thiophene and thieno[2,3-d]pyrimidine derivatives showed that compounds 8 and 5 had high efficacy against HepG2 cells, with IC50 values of 3.3 ± 0.90 μM and 5.3 ± 1.6 μM, respectively. nih.gov Furthermore, exposure of HepG2 cells to compounds 5 , 7a , 8 , and 9b resulted in a significant increase in apoptosis compared to untreated cells. nih.gov
Another research effort focused on thirty-two thieno[3,2-b]pyridine (B153574) derivatives and their in vitro cell growth inhibition on human HepG2 cells. nih.gov One compound, 2f , emerged as the most potent, with a GI50 value on HepG2 cells of 1.2 μM, which is more potent than the positive control, ellipticine (B1684216) (2.9 μM). nih.gov This compound also induced cell cycle arrest in the G2/M phase. nih.gov
| Compound | IC50/GI50 Value | Reference |
|---|---|---|
| Compound 8 | 3.3 ± 0.90 μM | nih.gov |
| Compound 5 | 5.3 ± 1.6 μM | nih.gov |
| Compound 2f | 1.2 μM | nih.gov |
| Ellipticine (Control) | 2.9 μM | nih.gov |
The L1210 cell line, derived from mouse lymphocytic leukemia, is a valuable tool for screening potential anticancer agents. nih.gov Halogenated thieno[3,2-d]pyrimidines have been identified as having antiproliferative activity against this cell line. nih.gov
A study investigating a series of thieno[3,2-d]pyrimidines found that dichloro compounds 1 and 2 were the most active against the L1210 cell line. nih.gov A structure-activity relationship study indicated that a chlorine atom at the C4-position is crucial for biological activity. nih.gov Furthermore, these two most active compounds were found to induce apoptosis in the L1210 leukemia cell line. nih.gov The presence of a bromine atom at the C7 position was also found to impart modest cytotoxic properties. nih.gov
The CCRF-CEM cell line, established from the peripheral blood of a patient with acute lymphoblastic leukemia, is widely used in cancer research. Studies have shown that thieno[3,2-d]pyrimidine derivatives can inhibit the proliferation of these cells. nih.gov
In the same study that identified active compounds against the L1210 cell line, the dichloro compounds 1 and 2 were also found to be the most active against the CCRF-CEM cell line. nih.gov This highlights the potential of halogenated thieno[3,2-d]pyrimidines as broad-spectrum antiproliferative agents. nih.gov Another study on substituted thieno[2,3-b]pyridine (B153569) derivatives also evaluated their cytotoxicity towards sensitive CCRF-CEM cells, with compounds 3a , 3b , and 3e showing inhibitory effects on cell growth. nih.gov
Inhibition of Tumor Cell Proliferation in Various Cell Lines
HeLa (Human Cervical Adenocarcinoma)
While direct studies specifically detailing the activity of this compound derivatives against HeLa cells are not extensively available in the public domain, the broader class of thienopyrimidine compounds has demonstrated cytotoxic effects against this cervical cancer cell line. Research into various thieno[3,2-d]pyrimidine analogs has shown their potential as anticancer agents, with the core structure being a key pharmacophore. The bromine substitution at the 7-position is a strategic modification aimed at enhancing the biological activity and selectivity of these compounds. Further investigation is required to ascertain the specific efficacy and cytotoxic concentrations of this compound derivatives in HeLa cells.
LoVo (Colon Cancer)
Similar to the case with HeLa cells, specific data on the activity of this compound derivatives against the LoVo colon cancer cell line is limited. However, the general class of thienopyrimidine derivatives has been a subject of interest in the development of treatments for colorectal cancer. The structural similarity of thienopyrimidines to purine (B94841) bases allows them to interact with various cellular targets involved in cancer cell proliferation. The introduction of a bromine atom at the 7-position of the thieno[3,2-d]pyrimidine scaffold is anticipated to modulate the compound's electronic properties and its interaction with biological targets, potentially leading to enhanced anticancer activity against colon cancer cells like LoVo.
MV4-11 (Acute Myeloid Leukemia)
More specific evidence of the potential of thienopyrimidine derivatives has been observed in the context of acute myeloid leukemia (AML). While direct studies on this compound are not detailed, research on the closely related thieno[2,3-d]pyrimidine scaffold has shown potent activity against the MV4-11 cell line. researchgate.net For instance, certain thieno[2,3-d]pyrimidine derivatives have demonstrated effective antiproliferative activity against MV4-11 cells, which are known to harbor an FLT3-ITD mutation, a common driver in AML. researchgate.net One study reported GI50 values in the sub-micromolar range for specific compounds against MV4-11 cells, indicating significant potency. researchgate.net
Furthermore, a study on halogenated thieno[3,2-d]pyrimidines, synthesized from a 7-bromothieno[3,2-d]pyrimidin-2,4-dione precursor, identified compounds with antiproliferative activity against the L1210 leukemia cell line. nih.gov This suggests that derivatives originating from the this compound core have the potential to be effective against leukemia cells.
Table 1: Antiproliferative Activity of a Halogenated Thieno[3,2-d]pyrimidine Derivative (Compound 1) Against L1210 Leukemia Cells nih.gov
| Cell Line | IC50 (µM) |
| L1210 | 0.32 |
Mechanisms of Action in Cancer Cells
The anticancer effects of thieno[3,2-d]pyrimidine derivatives are not solely based on their ability to halt cell proliferation but also on their capacity to induce programmed cell death and interfere with critical cellular machinery.
Apoptosis Induction
A key mechanism through which thienopyrimidine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. In a study involving halogenated thieno[3,2-d]pyrimidines, treatment of L1210 leukemia cells with these compounds led to a significant increase in the population of apoptotic cells. nih.gov Flow cytometry analysis revealed that after a 48-hour incubation period, there was a substantial increase in cells staining positive for Annexin V, a marker of early apoptosis. nih.gov This indicates that these compounds can trigger the intrinsic or extrinsic apoptotic pathways, leading to the systematic dismantling and elimination of cancer cells.
Cell Cycle Arrest (e.g., S phase)
In addition to inducing apoptosis, thienopyrimidine derivatives have been shown to interfere with the normal progression of the cell cycle. The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer. Analysis of L1210 leukemia cells treated with halogenated thieno[3,2-d]pyrimidines did not show arrest at a specific phase of the cell cycle, but rather a general disruption leading to apoptosis. nih.gov However, studies on other thieno[2,3-d]pyrimidine derivatives have demonstrated the ability to cause cell cycle arrest in specific phases, such as the G1/S phase in ovarian cancer cells. nih.gov This suggests that the precise effect on the cell cycle may be dependent on the specific chemical structure of the derivative and the type of cancer cell.
Inhibition of Key Signaling Pathways
The anticancer activity of thienopyrimidine derivatives is often rooted in their ability to inhibit key signaling pathways that are crucial for cancer cell survival and proliferation. These compounds are frequently designed as inhibitors of protein kinases, enzymes that play a central role in signal transduction. nih.gov Various thieno[3,2-d]pyrimidine derivatives have been investigated as inhibitors of kinases such as cyclin-dependent kinase 7 (CDK7), which is involved in both cell cycle control and transcriptional regulation. nih.govbohrium.com By blocking the activity of such essential kinases, these derivatives can disrupt the downstream signaling cascades that drive tumor growth. For instance, inhibition of the EGFR and HER2 pathways by thieno[2,3-d]pyrimidine derivatives has been shown to induce apoptosis and arrest the cell cycle. nih.gov
VEGFR-2 Kinase Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. The thieno[3,2-d]pyrimidine scaffold has been explored for the development of VEGFR-2 inhibitors. While direct evidence for this compound derivatives as VEGFR-2 inhibitors is not explicitly detailed in the provided search results, the broader class of thienopyrimidines has shown promise. The substitution pattern on the thienopyrimidine ring is critical for activity and selectivity.
AKT Inhibition
The PI3K-Akt-mTOR signaling pathway is fundamental in regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. nih.gov While the thienopyrimidine core is recognized as a key pharmacophore in the design of inhibitors for this pathway, specific research focusing on this compound derivatives as direct AKT inhibitors is not prominently featured in the available literature. Broader studies on thienopyrimidine derivatives have shown activity against the PI3K/mTOR pathway, which could imply downstream effects on AKT signaling. nih.gov
PI3K Inhibition
The Phosphoinositide 3-kinase (PI3K) family of enzymes is a crucial component of the PI3K/Akt/mTOR signaling pathway. The thieno[3,2-d]pyrimidine core is a well-established scaffold for PI3K inhibitors. For example, GDC-0941, a potent PI3K inhibitor that entered clinical trials, is a thienopyrimidine derivative. nih.gov
A study focused on the design and synthesis of novel thieno[3,2-d]pyrimidine derivatives as PI3Kα inhibitors explored various substitution patterns. nih.gov Within this research, compounds with the thieno[3,2-d]pyrimidine skeleton were synthesized and evaluated. nih.gov While the study provides extensive data on the structure-activity relationships of this class of compounds, it does not specifically report on 7-bromo derivatives. Another study on piperazinone-containing thieno[3,2-d]pyrimidines as PI3Kδ inhibitors also highlights the versatility of this scaffold.
Table 2: PI3Kα Inhibitory Activity of a Thieno[3,2-d]pyrimidine Derivative
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| 15a | PI3Kα | 0.19 | nih.gov |
Data for a representative thieno[3,2-d]pyrimidine derivative. Specific data for a 7-bromo derivative is not available in the search results.
Focal Adhesion Kinase (FAK) Inhibition
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in various metastatic cancers and plays a significant role in cell adhesion, migration, and survival. Thieno[3,2-d]pyrimidine derivatives have been designed and synthesized as novel FAK inhibitors. While the provided information does not specifically detail the activity of 7-bromo derivatives, the general scaffold is of high interest for FAK inhibition.
FLT3 Kinase Inhibition (including resistant mutants)
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase, and its mutations are common in acute myeloid leukemia (AML), making it an attractive therapeutic target. Research has led to the identification of thieno[3,2-d]pyrimidine derivatives as dual inhibitors of FAK and FLT3. While specific 7-bromo derivatives are not highlighted, the potential of this scaffold to inhibit both wild-type and mutant forms of FLT3 is an active area of research.
Sirtuin (SIRT1/2/3) Inhibition
Sirtuins are a class of NAD+-dependent deacetylases that are implicated in various cellular processes, including gene silencing, DNA repair, and metabolism. They have emerged as potential therapeutic targets in cancer and other diseases. Substituted thieno[3,2-d]pyrimidine-6-carboxamide derivatives have been identified as potent pan-inhibitors of SIRT1, SIRT2, and SIRT3.
One study reported a series of these compounds, with some exhibiting nanomolar potency. The substitution at the 7-position of the thieno[3,2-d]pyrimidine ring was found to be critical for the inhibitory activity.
Table 3: Sirtuin Inhibitory Activity of a Thieno[3,2-d]pyrimidine-6-carboxamide Derivative
| Compound | SIRT1 IC50 (nM) | SIRT2 IC50 (nM) | SIRT3 IC50 (nM) | Reference |
|---|---|---|---|---|
| 11c | 3.6 | 2.7 | 4.0 |
Data for a representative thieno[3,2-d]pyrimidine derivative. Specific data for a 7-bromo derivative is not available in the search results.
ATR Kinase Inhibition (DNA Damage Response)
Derivatives of the thieno[3,2-d]pyrimidine scaffold have been investigated as inhibitors of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a crucial enzyme in the DNA damage response (DDR) pathway. In a study focused on developing potent and selective ATR inhibitors, a series of compounds with the thieno[3,2-d]pyrimidine core were synthesized and evaluated. One standout compound, designated as compound 34 , emerged as a highly potent inhibitor of ATR kinase, exhibiting an IC50 value of 1.5 nM. rsc.org This significant inhibitory activity highlights the potential of the thieno[3,2-d]pyrimidine scaffold in the design of novel anticancer agents that target the DDR pathway.
| Compound | Target | IC50 (nM) |
|---|---|---|
| Compound 34 | ATR Kinase | 1.5 |
Bruton's Tyrosine Kinase (BTK) Inhibition
The thieno[3,2-d]pyrimidine core has been utilized in the design of inhibitors for Bruton's Tyrosine Kinase (BTK), a key enzyme in B-cell receptor signaling. A series of 4,6-substituted thieno[3,2-d]pyrimidine derivatives were synthesized and assessed for their ability to inhibit BTK. Among the synthesized compounds, compound 8 was identified as a novel and potent BTK inhibitor. rsc.orgnih.gov It demonstrated significant enzymatic inhibition with an IC50 value of 29.9 nM. rsc.org Furthermore, this compound exhibited excellent immunosuppressive activity by inhibiting B-cell proliferation and showed low cytotoxicity. rsc.org The study also highlighted that modifications at the C-4 and C-6 positions of the thieno[3,2-d]pyrimidine scaffold could be a promising strategy for developing new and selective BTK inhibitors. rsc.orgnih.gov
| Compound | Target | IC50 (nM) |
|---|---|---|
| Compound 8 | BTK | 29.9 |
Pim-1 Kinase Inhibition
The Pim-1 kinase, a serine/threonine kinase, is a recognized target in cancer therapy due to its role in cell survival and proliferation. Researchers have explored pyridothienopyrimidinones, which are derived from the thieno[3,2-d]pyrimidine structure, as potential Pim-1 inhibitors. Several series of these derivatives have been synthesized and evaluated, demonstrating highly potent inhibition of Pim-1 kinase. novartis.com The inhibitory concentrations (IC50) for these compounds were found to be in the range of 0.06 to 1.76 µM. novartis.com This indicates that the thieno[3,2-d]pyrimidine scaffold is a viable starting point for the development of effective Pim-1 kinase inhibitors.
| Compound Series | Target | IC50 Range (µM) |
|---|---|---|
| Pyridothienopyrimidinones | Pim-1 Kinase | 0.06 - 1.76 |
Diacylglycerol Acyltransferase 1 (DGAT-1) Inhibition
Diacylglycerol acyltransferase 1 (DGAT-1) is a key enzyme in the synthesis of triglycerides, making it an attractive target for the treatment of obesity and related metabolic disorders. A novel series of thieno[3,2-d]pyrimidine derivatives were synthesized and evaluated for their inhibitory effects on DGAT-1. nih.gov The cis-isomer, 17a , demonstrated potent and selective inhibitory activity against DGAT-1 in SF9 cells. nih.gov
| Compound | Target | Activity |
|---|---|---|
| cis-Isomer 17a | DGAT-1 | Potent and selective inhibition |
Mycobacterium tuberculosis bd oxidase (Cyt-bd) Inhibition
In the search for new treatments for tuberculosis, the cytochrome bd oxidase (Cyt-bd) of Mycobacterium tuberculosis has emerged as a promising drug target. A study reported that thieno[3,2-d]pyrimidin-4-amines can inhibit this enzyme. rsc.org An initial structure-activity relationship (SAR) study of 13 such compounds was conducted across three mycobacterial strains. rsc.org The most active compound identified was N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine (19) , which displayed ATP IC50 values ranging from 6 to 18 µM against all tested strains in the presence of a cytochrome bcc:aa3 (QcrB) inhibitor. rsc.org
| Compound | Target | ATP IC50 (µM) | Mycobacterial Strains |
|---|---|---|---|
| N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine (19) | Cyt-bd | 6 - 18 | M. bovis BCG, M. tuberculosis H37Rv, M. tuberculosis clinical isolate N0145 |
| Other thieno[3,2-d]pyrimidin-4-amines | Cyt-bd | 6 - 54 | M. bovis BCG, M. tuberculosis clinical isolate N0145 |
Cyclin-Dependent Kinase (CDK) Inhibition
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition is a well-established strategy in cancer therapy. Thieno[3,2-d]pyrimidine derivatives have been developed as potent inhibitors of CDK7, a kinase that plays a dual role in cell cycle progression and transcriptional regulation. Through extensive SAR studies, compound 20 was identified as a lead candidate with potent inhibitory activity against CDK7. nih.gov In a separate study, compound 36 was generated as a lead compound with potent inhibitory activity against CDK7 and good kinome selectivity. researchgate.net
| Compound | Target | Activity |
|---|---|---|
| Compound 20 | CDK7 | Potent inhibitory activity |
| Compound 36 | CDK7 | Potent inhibitory activity and good kinome selectivity |
Antimicrobial and Antifungal Properties
Thieno[3,2-d]pyrimidine derivatives have also been investigated for their potential as antimicrobial and antifungal agents. In one study, halogenated thieno[3,2-d]pyrimidines, including the 7-bromo substituted compound 2 , were evaluated for their biological activities. Compound 2, which is 7-bromo-4-chlorothieno[3,2-d]pyrimidine (B1284429), exhibited selective and potent activity against several pathogenic fungal strains. Another study focused on synthesizing novel thieno[3,2-d]pyrimidine derivatives as potential antimicrobial agents targeting DNA gyrase.
The antifungal activity of 7-bromo-4-chlorothieno[3,2-d]pyrimidine (compound 2) was determined against various clinical strains of Cryptococcus neoformans and other fungi, with Minimum Inhibitory Concentration (MIC95) values indicating its potency.
| Compound | Fungal Strain | MIC95 (µg/mL) |
|---|---|---|
| 7-Bromo-4-chlorothieno[3,2-d]pyrimidine (2) | Cryptococcus neoformans H99 | 1.95 |
| Cryptococcus neoformans CM18 | 0.98 | |
| Cryptococcus neoformans F17 | 1.95 | |
| Candida albicans | > 250 | |
| Saccharomyces cerevisiae | > 250 |
Selective Activity Against Pathogens (e.g., Cryptococcus neoformans)
Research into the antimicrobial properties of halogenated thieno[3,2-d]pyrimidines has revealed selective inhibitory activity against certain fungal pathogens. nih.gov Specifically, halogenated intermediates of thieno[3,2-d]pyrimidine were screened against a variety of microbial targets. The results of these screenings led to the observation of selective activity against several fungi, including clinical strains of Cryptococcus neoformans. nih.gov This pathogenic yeast is known to cause severe infections, particularly in immunocompromised individuals. nih.gov The discovery of thieno[3,2-d]pyrimidine derivatives with selective antifungal properties highlights the potential of this scaffold in the development of new treatments for cryptococcosis. nih.govnih.gov
Potential as Antimalarial Agents
The thieno[3,2-d]pyrimidine scaffold has been identified as a promising structure for the development of novel antimalarial drugs. nih.govresearchgate.net Malaria remains a significant global health issue, and the emergence of drug resistance in Plasmodium parasites necessitates the discovery of new therapeutic agents. researchgate.net
A study focused on developing dual-stage antiplasmodial agents synthesized a series of 4-substituted thieno[3,2-d]pyrimidines. researchgate.net These compounds were evaluated for their in vitro activity against the erythrocytic stage of Plasmodium falciparum (the deadliest malaria parasite) and the hepatic stage of Plasmodium berghei (a rodent malaria model). researchgate.net Starting from a hit compound, Gamhepathiopine, researchers introduced various substituents at the 4-position of the thienopyrimidine core. researchgate.net Several of the resulting derivatives displayed potent activity against the blood stage of P. falciparum, with seven compounds showing an EC₅₀ lower than 2 µM. researchgate.net
| Compound | EC₅₀ against P. falciparum (Erythrocytic Stage) (µM) | EC₅₀ against P. berghei (Hepatic Stage) (µM) | Cytotoxicity (CC₅₀ on HepG2 cells) (µM) |
|---|---|---|---|
| Compound 5 | 1.1 ± 0.1 | 3.0 ± 0.6 | > 25 |
| Compound 6 | 1.5 ± 0.2 | 2.0 ± 0.4 | > 25 |
| Compound 10a | 1.2 ± 0.2 | 4.0 ± 1.0 | > 25 |
| Compound 10c | 1.4 ± 0.1 | 1.8 ± 0.2 | > 25 |
| Compound 10d | 1.3 ± 0.2 | 2.2 ± 0.4 | > 25 |
| Compound 10f | 1.7 ± 0.1 | 3.0 ± 0.6 | > 25 |
| Compound 10g | 1.8 ± 0.2 | 2.5 ± 0.5 | > 25 |
Table 1: In vitro antiplasmodial and cytotoxicity data for selected 4-substituted thieno[3,2-d]pyrimidine derivatives. Data sourced from a 2022 study on dual-stage antiplasmodial agents. researchgate.net
The study found that the chloro analogue of the original hit compound demonstrated good activity against the erythrocytic stage of P. falciparum and better activity against the hepatic stage of P. berghei, with moderate toxicity on human hepatoma (HepG2) cells. researchgate.net These findings underscore the potential of the thieno[3,2-d]pyrimidine scaffold in designing dual-stage antimalarials that can target the parasite in both the liver and the blood. researchgate.net
Inhibition of Protein Glycosylation D (PglD) in Campylobacter jejuni
Information regarding the specific activity of this compound derivatives as inhibitors of Protein Glycosylation D (PglD) in Campylobacter jejuni could not be retrieved from the available search results.
Other Reported Biological Activities
Anti-inflammatory
Derivatives of the thienopyrimidine scaffold have been investigated for their anti-inflammatory properties. nih.gov Pyrimidine derivatives, in general, are known to exhibit a wide range of biological activities, including anti-inflammatory effects. mdpi.com Research has focused on their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase isoenzymes (COX-1 and COX-2). mdpi.com
One study developed a new RIPK2 inhibitor with a thieno[3,2-d]pyrimidine core. RIPK2 is a therapeutic target for various inflammatory diseases. The optimized compound, HY3, showed potent inhibition of RIPK2 with an IC₅₀ of 11 nM and displayed significant anti-inflammatory effects in a model of acute liver injury. nih.gov Other studies on the related thieno[2,3-d]pyrimidine scaffold have shown that derivatives can significantly reduce carrageenan-induced paw edema in rats, an effect comparable to the standard anti-inflammatory drug diclofenac (B195802) sodium. bohrium.com These compounds were also found to decrease the concentration of prostaglandin (B15479496) E2 (PGE2) in blood serum, a key mediator of inflammation. bohrium.com
Antiviral
The thienopyrimidine scaffold is recognized for its potential in developing anti-infective agents, including antiviral compounds. nih.gov The structural similarity of thienopyrimidines to purine bases makes them attractive candidates for antiviral drug design. nih.gov A broad range of pyrimidine derivatives have been produced and tested for their ability to inhibit various viruses. bohrium.com These include influenza virus, respiratory syncytial virus, herpes virus, hepatitis B and C, and human immunodeficiency virus (HIV). bohrium.com While the broader class of thienopyrimidines has been explored for antiviral properties, specific studies detailing the antiviral activity of this compound were not prominently featured in the search results. nih.gov
Antihypertensive (alpha-1 adrenergic receptor antagonism)
The thieno[3,2-d]pyrimidine scaffold has been successfully utilized to develop potent antagonists for the α1-adrenergic receptor (AR), a target for antihypertensive drugs. Alpha-1 AR antagonists inhibit smooth muscle contraction in arterioles, leading to a decrease in vascular resistance and a lowering of blood pressure.
A study focused on the nih.govbenzothieno[3,2-d]pyrimidine scaffold, a related structure, led to the discovery of a series of high-affinity ligands and antagonists for the α1D-AR subtype. These molecules were designed with a 2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl moiety at the 3-position and various amide substituents at the 8-position. Binding assays at human cloned α1A-, α1B-, and α1D-AR subtypes revealed high affinity, particularly for the α1D subtype.
| Compound | α1D-AR Binding Affinity (pKi) | α1D-AR Antagonist Activity (pKb) |
|---|---|---|
| Compound 22 (RX18) | 10.25 | 9.15 |
Table 2: Pharmacological data for the most potent nih.govbenzothieno[3,2-d]pyrimidine derivative at the α1D-adrenergic receptor.
The most notable compound from this series, Compound 22 (RX18), displayed a very high binding affinity (pKi = 10.25) and potent antagonism (pKb = 9.15) in functional assays at the α1D-AR. This research highlights the utility of the thieno[3,2-d]pyrimidine framework in creating highly potent and selective ligands for adrenergic receptors, indicating its potential in the development of new antihypertensive therapies.
Antiplatelet Aggregation
While the broader class of thienopyrimidine derivatives, particularly thienopyridines like clopidogrel, are well-known for their antiplatelet aggregation properties, specific research detailing the antiplatelet activity of this compound derivatives is not extensively available in the reviewed literature. However, studies on related polycyclic pyrimidine derivatives have shown promising results. For instance, certain 5-substituted benzopyranopyrimidine derivatives have demonstrated potent antiplatelet activity, comparable to acetylsalicylic acid, against arachidonic acid-stimulated aggregation. nih.gov One derivative, a 2-methylthio-benzopyranopyrimidine, was also effective against ADP-induced aggregation, suggesting multiple mechanisms of action. nih.gov These findings suggest that the pyrimidine core is crucial for this activity, though direct evidence for this compound derivatives is pending further investigation.
Table 1: Antiplatelet Activity of Related Pyrimidine Derivatives
| Compound Class | Inducing Agent | Activity | Reference |
|---|---|---|---|
| 5-Substituted Benzopyranopyrimidines | Arachidonic Acid | Potent, comparable to acetylsalicylic acid | nih.gov |
Antidepressant Activity
The potential for thieno[3,2-d]pyrimidine derivatives to act on the central nervous system has been explored, including their potential as antidepressant agents. Research into related heterocyclic systems suggests that this scaffold can be a basis for developing compounds with antidepressant-like effects. For example, some novel benzothiazole (B30560) derivatives have been shown to reduce immobility time in mice in the tail suspension test, an indicator of antidepressant activity. researchgate.net The mechanism for some of these compounds is suggested to be linked to the serotonergic system. researchgate.net While these findings are for different, yet related, heterocyclic structures, they provide a rationale for the investigation of this compound derivatives for similar activities. However, specific studies focusing on the antidepressant profile of this compound derivatives were not identified in the reviewed literature.
Phosphodiesterase-5 (PDE5) Inhibition
Phosphodiesterase-5 (PDE5) inhibitors are a class of drugs known for their therapeutic effects in various conditions, including erectile dysfunction and pulmonary hypertension. bpsbioscience.com The mechanism of action involves the inhibition of the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP). bpsbioscience.com While the thieno[3,2-d]pyrimidine scaffold has been investigated for various kinase inhibitory activities, specific research on this compound derivatives as PDE5 inhibitors is not prominently featured in the available scientific literature. The development of PDE5 inhibitors has largely focused on other heterocyclic cores.
COX-II Inhibition
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal in the development of anti-inflammatory drugs with fewer gastrointestinal side effects than traditional NSAIDs. Pyrimidine derivatives have emerged as a promising scaffold for the design of selective COX-2 inhibitors. nih.govnih.gov Studies have shown that certain pyrimidine derivatives exhibit high selectivity for COX-2 over COX-1. nih.gov For instance, two pyrimidine derivatives, designated L1 and L2 in one study, demonstrated COX-2 inhibitory activity comparable to the reference drug meloxicam. nih.gov Although these studies establish the potential of the pyrimidine core for COX-2 inhibition, specific data on the COX-2 inhibitory activity of this compound derivatives is not detailed in the reviewed sources.
Table 2: COX-2 Inhibition by General Pyrimidine Derivatives
| Compound | Target | Activity | Reference |
|---|---|---|---|
| Pyrimidine Derivative L1 | COX-2 | Comparable to Meloxicam | nih.gov |
Serotonin (B10506) Receptor (5-HT₃) Antagonism
Serotonin 5-HT₃ receptor antagonists are primarily used as antiemetics to manage nausea and vomiting, particularly that induced by chemotherapy and radiotherapy. wikipedia.orgamegroups.org The antagonism of the 5-HT₃ receptor in both the peripheral and central nervous systems is the key mechanism of action. amegroups.org While the thieno[3,2-d]pyrimidine scaffold has been explored for its interaction with serotonin receptors, the focus has often been on other subtypes like the 5-HT₇ receptor. For example, a series of nih.govBenzothieno[3,2-d]pyrimidine derivatives were synthesized and evaluated as ligands for the serotonergic 5-HT₇ and 5-HT₁ₐ receptors. researchgate.netnih.gov Specific investigations into the 5-HT₃ receptor antagonist activity of this compound derivatives are not described in the surveyed literature.
Noradrenaline Reuptake Inhibition
Noradrenaline reuptake inhibitors (NRIs) are a class of antidepressant medications that function by blocking the reuptake of noradrenaline, thereby increasing its concentration in the synaptic cleft. While various chemical scaffolds have been successfully developed as NRIs, there is no specific information in the reviewed scientific literature to suggest that this compound derivatives have been investigated for this particular biological activity.
Aldose Reductase Inhibition
Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes mellitus. nih.gov Inhibition of this enzyme is a therapeutic strategy to prevent or mitigate these complications. scielo.br Several classes of compounds, including those with a pyrimidine core, have been investigated as aldose reductase inhibitors. For example, a series of thiopyrimidinone derivatives were synthesized and shown to inhibit human aldose reductase, with some compounds exhibiting IC₅₀ values in the low micromolar range. scielo.br These findings highlight the potential of the pyrimidine scaffold for aldose reductase inhibition. However, specific studies on the aldose reductase inhibitory activity of this compound derivatives were not found in the reviewed literature.
Table 3: Aldose Reductase Inhibition by Thiopyrimidinone Derivatives
| Compound Series | IC₅₀ Range (µM) | Reference |
|---|
Structure Activity Relationship Sar Studies of 7 Bromothieno 3,2 D Pyrimidine Derivatives
Impact of Substituents on Biological Activity
The biological profile of thieno[3,2-d]pyrimidine (B1254671) derivatives is profoundly influenced by the nature and position of various substituents on the core scaffold. nih.govnih.gov Strategic modifications at the C2, C4, C6, and C7 positions have been shown to modulate potency and selectivity against various biological targets, including kinases and phosphodiesterases. nih.govdaneshyari.com
Importance of Halogenation (e.g., Chlorine at C4, Bromine at C7)
Halogenation plays a pivotal role in the biological activity of thieno[3,2-d]pyrimidines. Research has demonstrated that the presence of a chlorine atom at the C4-position is crucial for the antiproliferative activity of these compounds. nih.govdaneshyari.com The replacement of the 4-chloro group with hydrogen, an amino group, or a triazole leads to a complete loss of cytotoxic activity. nih.gov This highlights the necessity of the C4-chlorine for the compound's biological function. nih.govdaneshyari.com
Influence of Substituents at C-2, C-4, and C-6 Positions
Substitutions at the C-2, C-4, and C-6 positions of the thieno[3,2-d]pyrimidine scaffold are critical in defining the biological effects of its derivatives. nih.govnih.govnih.gov
At the C-2 position , modifications can significantly impact activity. For instance, in a series of antiplasmodial derivatives, a tert-butylamine (B42293) at this position was found to be a suitable substituent for maintaining activity. mdpi.com Other studies have explored the introduction of various acyl and sulfonyl substituents via N-benzylamine to target DNA gyrase. researchgate.net
For the C-6 position , substitutions have been shown to influence potency against various targets. In the development of PI3Kδ inhibitors, detailed SAR studies focused on piperazinone substituents at the 6-position demonstrated that these derivatives were more potent and selective than their piperazine (B1678402) counterparts. nih.gov In another study targeting FGFR4, the introduction of a benzene (B151609) ring on the thiophene (B33073) side at C-6 was found to be important for antitumor activity. nih.gov Modifications to this aryl group, such as the addition of methyl groups, resulted in a slight loss of activity, indicating that the biological response is sensitive to small structural changes at this position. nih.gov
| Position | Substituent Type | Impact on Biological Activity | Target/Activity | Reference |
| C-2 | tert-butylamine | Maintained activity | Antiplasmodial | mdpi.com |
| C-4 | Chlorine | Essential for activity | Antiproliferative | nih.govdaneshyari.com |
| C-4 | Hydrogen, Amine, Triazole | Complete loss of activity | Antiproliferative | nih.gov |
| C-6 | Piperazinone | Increased potency and selectivity | PI3Kδ Inhibition | nih.gov |
| C-6 | Aryl (Benzene) | Important for activity | Antitumor | nih.gov |
Effect of Aryl/Heteroaryl Substitution
The introduction of aryl and heteroaryl moieties on the thieno[3,2-d]pyrimidine scaffold is a key strategy for modulating biological activity. These substitutions can influence binding affinity, selectivity, and pharmacokinetic properties.
Specifically, 6-aryl substitution has been extensively investigated. In one study, the benzene ring attached to the thiophene side of the core was crucial for antitumor activity. nih.gov Even minor changes to this ring, such as the addition of methyl groups, led to a decrease in potency, highlighting the sensitivity of this position. nih.gov In the context of dual inhibitors for GARFTase and AICARFTase, 6-substituted thieno[2,3-d]pyrimidine (B153573) compounds featuring side-chain thiophene or furan (B31954) rings were developed, demonstrating the utility of heteroaryl substitutions at this position. nih.gov
At the C-4 position , the direct attachment of an aryl group or linkage via an ether or thioether resulted in a loss of antiplasmodial activity. mdpi.com However, when linked through an amine, some activity was preserved, suggesting the nature of the linker is critical. mdpi.com
The broader thienopyrimidine class, which includes the [2,3-d] and [3,2-d] isomers, often serves as a bioisostere for the quinazoline (B50416) nucleus found in many kinase inhibitors. scielo.br This allows for the strategic placement of various anilines and other aryl groups to target specific enzymes like EGFR. scielo.br The inhibitory activity of these derivatives is often highly dependent on the substitution pattern of the aryl ring. scielo.br
Role of Fused Ring Systems (e.g., Thiophene vs. Pyrrole vs. Furan)
The nature of the five-membered heterocyclic ring fused to the pyrimidine (B1678525) core significantly impacts the biological properties of the resulting bicyclic system. The thieno[3,2-d]pyrimidine scaffold is often compared to its pyrrolo[3,2-d]pyrimidine (9-deazapurine) and furo[3,2-d]pyrimidine (B1628203) isosteres. nih.govacs.org
Studies on antiproliferative agents have shown that the presence of the sulfur atom in the thiophene ring enhances cytotoxic activity by a factor of 5 to 10 compared to its nitrogen-containing counterpart, pyrrolo[3,2-d]pyrimidine. nih.gov While the 2,4-dichloropyrrolo[3,2-d]pyrimidine derivative retained some activity, it was considerably less potent than the corresponding thieno[3,2-d]pyrimidine, underscoring the advantageous role of the thiophene ring in this context. nih.govnih.gov
In the development of sirtuin inhibitors, the thieno[3,2-d]pyrimidine core was also found to be superior to the furo[3,2-d]pyrimidine system. acs.org Replacing the thiophene with a furan ring resulted in a significant 15- to 40-fold reduction in potency against SIRT1, SIRT2, and SIRT3. acs.org Crystallographic studies revealed that the thieno[3,2-d]pyrimidine core engages in favorable π-stacking interactions with a phenylalanine residue (Phe157) in the enzyme's active site, an interaction that contributes to its enhanced inhibitory activity. acs.orgacs.org
| Fused Ring System | Comparator Ring System | Impact on Potency | Biological Target | Reference |
| Thieno[3,2-d]pyrimidine | Pyrrolo[3,2-d]pyrimidine | 5-10x more potent | Cancer Cell Proliferation | nih.gov |
| Thieno[3,2-d]pyrimidine | Furo[3,2-d]pyrimidine | 15-40x more potent | SIRT1/2/3 Inhibition | acs.org |
Kinase Selectivity Profiles and Off-Target Effects
Thieno[3,2-d]pyrimidine derivatives have emerged as a promising scaffold for the development of potent and selective kinase inhibitors. nih.govnih.gov A key challenge in kinase inhibitor design is achieving high selectivity for the intended target to minimize off-target effects and associated toxicities. nih.gov
Recent studies have identified thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors for several kinases. For instance, a scaffold morphing strategy led to the identification of a potent and highly selective Janus Kinase 1 (JAK1) inhibitor. nih.gov Kinome-wide profiling of this compound against 370 kinases demonstrated a high degree of selectivity for JAK1. nih.gov Further optimization yielded derivatives with even greater selectivity for JAK1 over other JAK family members like JAK2 and JAK3. nih.gov
While these examples highlight the potential for high selectivity, it is important to acknowledge that kinase inhibitors can produce off-target effects. nih.gov These effects are not always due to non-specific binding but can arise from the inhibitor's influence on complex signaling networks. nih.gov Therefore, comprehensive selectivity profiling remains a crucial step in the development of thieno[3,2-d]pyrimidine-based kinase inhibitors to ensure a favorable therapeutic window.
Computational Approaches in SAR Elucidation
Computational methods are invaluable tools for understanding the complex structure-activity relationships of thieno[3,2-d]pyrimidine derivatives. mdpi.com Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis help to identify the key structural features that govern biological activity. mdpi.comnih.gov
CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) are two widely used 3D-QSAR methods that have been successfully applied to series of thieno[3,2-d]pyrimidine analogs. nih.govrsc.org These studies generate statistically valid models with good predictive power, which can rationalize the observed SAR and guide the design of new, more potent inhibitors. nih.govresearchgate.net For example, 3D-QSAR studies on thieno[3,2-d]pyrimidines as phosphodiesterase IV (PDE IV) inhibitors provided information for predicting the affinity of related compounds. nih.gov
In another study focusing on PDE7 inhibitors, docking-based CoMFA and CoMSIA were used to explore the features responsible for both potency and selectivity. rsc.org The resulting contour maps from these analyses provide a visual representation of how steric, electrostatic, hydrophobic, and hydrogen-bonding fields influence activity. mdpi.com This information allows medicinal chemists to strategically modify the scaffold to enhance interactions with the target protein. mdpi.com
Molecular modeling and docking studies are also employed to rationalize observed SAR at an atomic level. researchgate.net By docking synthesized compounds into homology-modeled receptor proteins, researchers can predict binding poses and calculate binding energies, offering a deeper understanding of the interactions that drive affinity and selectivity. researchgate.net These computational insights are crucial for accelerating the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success.
Preclinical Evaluation and Lead Compound Development
In Vivo Antitumor Efficacy in Xenograft Models
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research. They provide a platform to assess the antitumor activity of novel compounds in a living system that partially mimics the human tumor environment.
LoVo Xenograft Tumor Model
Following a review of the available scientific literature, no specific data were found regarding the in vivo antitumor efficacy of 7-Bromothieno[3,2-d]pyrimidine in the LoVo (human colon carcinoma) xenograft tumor model. Research has often utilized this compound as a chemical intermediate for the synthesis of more complex molecules, which are then subjected to biological testing. google.comgoogle.comgoogle.com
MDA-MB-231 Xenograft Mouse Model (Breast Cancer)
Similarly, a comprehensive search of published studies did not yield specific results on the in vivo efficacy of this compound in the MDA-MB-231 (human breast adenocarcinoma) xenograft mouse model. While derivatives of the thieno[3,2-d]pyrimidine (B1254671) class have been investigated for their anti-cancer properties, dedicated in vivo studies focusing solely on the 7-bromo parent compound in this specific breast cancer model are not documented in the available literature.
MV4-11 Xenograft Mouse Model (Acute Myeloid Leukemia)
No specific data on the in vivo antitumor performance of this compound in the MV4-11 (human acute myeloid leukemia) xenograft mouse model were identified in the reviewed literature. Preclinical oncology research in this area has primarily focused on more complex derivatives of the thieno[3,2-d]pyrimidine scaffold as potential inhibitors for various cellular pathways implicated in cancer.
Pharmacokinetic Profiling
Pharmacokinetics, the study of how an organism affects a drug, is a critical component of lead compound development. It involves assessing the absorption, distribution, metabolism, and excretion (ADME) of a compound. Key initial screens include evaluating metabolic stability and solubility, which can predict a compound's potential for success in more advanced studies.
Metabolic Stability
Specific experimental data detailing the metabolic stability of this compound was not available in the reviewed scientific literature. This type of analysis is typically performed on compounds that have shown significant promise in initial biological activity screens to ensure they are not too rapidly cleared from the body, which would limit their therapeutic effectiveness.
In Vitro Solubility
According to available safety data sheets, specific experimental values for the aqueous solubility of this compound are not provided. cato-chem.com This fundamental physical property is crucial as it influences a compound's absorption and distribution in vivo. While data for the broader class of thieno[3,2-d]pyrimidines may exist, specific, verified solubility data for the 7-bromo substituted compound is not publicly documented.
| Parameter | Result |
| Aqueous Solubility | No Data Available cato-chem.com |
| Partition Coefficient (n-octanol/water) | No Data Available cato-chem.com |
Future Directions and Research Perspectives
Exploration of Novel Derivatization Strategies
The future development of 7-Bromothieno[3,2-d]pyrimidine as a core scaffold hinges on the creative exploration of its chemical space. The bromine atom is an ideal launching point for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck couplings. nih.govlibretexts.orgmdpi.com These reactions allow for the introduction of a wide array of aryl, heteroaryl, and alkenyl groups at the C7-position, enabling fine-tuning of the molecule's steric and electronic properties.
Beyond the C7-position, further derivatization at other sites of the thieno[3,2-d]pyrimidine (B1254671) ring is crucial. Structure-activity relationship (SAR) studies on related compounds have demonstrated that modifications at the C2, C4, and C6 positions can significantly impact biological activity. nih.govnih.gov For instance, introducing diverse moieties like aminopyrimidines, aroyl hydrazones, or aryl hydrazides can modulate kinase selectivity and anti-proliferative potency. nih.gov Future strategies should focus on creating libraries of multi-substituted analogs to comprehensively map the SAR and optimize potency, selectivity, and pharmacokinetic profiles. The goal is to generate novel chemical entities with enhanced therapeutic potential against a range of diseases.
Targeting Specific Drug-Resistant Mutants
A significant challenge in cancer therapy is the emergence of drug resistance, often driven by mutations in target proteins like kinases. Thieno[3,2-d]pyrimidine derivatives have already shown promise in overcoming such resistance. For example, derivatives have been developed as inhibitors of the epidermal growth factor receptor (EGFR) containing the T790M mutation, a common cause of resistance to first-generation EGFR inhibitors in non-small cell lung cancer. nih.gov
Future research should systematically leverage the this compound scaffold to design inhibitors that specifically target other clinically relevant drug-resistant mutants. This includes mutations in kinases like FLT3 in acute myeloid leukemia and KRAS (e.g., G12D) in various solid tumors. researchgate.netnih.gov Furthermore, some thieno[3,2-d]pyrimidine analogs have been shown to overcome P-glycoprotein (P-gp)-mediated multidrug resistance. nih.gov By combining structural data from co-crystal structures with computational modeling, novel derivatives can be rationally designed to fit into the mutated active sites with high affinity and selectivity, offering a promising strategy to circumvent resistance and improve patient outcomes.
Development of Tunable Inhibitors
The development of inhibitors with precisely "tuned" properties for specific biological targets remains a key goal in drug discovery. The this compound core is an excellent platform for creating such tunable molecules. By systematically altering substituents, researchers can modulate a compound's inhibitory profile, shifting its selectivity between different kinase families (e.g., JAK1, CDK7, ATR, PI3K) or even among isoforms within the same family. nih.govnih.govnih.gov
For instance, SAR studies have shown that derivatives can be optimized to achieve high selectivity for JAK1 over other Janus kinases or to act as dual PI3K/mTOR inhibitors. nih.govnih.gov This tunability allows for the creation of highly selective probes for studying specific biological pathways or for the development of multi-targeted agents designed to attack cancer through complementary mechanisms. This approach could lead to more effective therapies with potentially lower side effects compared to less selective drugs.
PROTAC Molecules and Degrader Strategies
A revolutionary approach in drug discovery is the use of Proteolysis Targeting Chimeras (PROTACs), which harness the cell's own machinery to degrade target proteins rather than just inhibiting them. PROTACs are bifunctional molecules composed of a ligand that binds the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.
The thieno[3,2-d]pyrimidine scaffold, with its proven ability to bind to a variety of protein kinases, is an ideal candidate for the target-binding component of a PROTAC. researchgate.net The 7-bromo position serves as a convenient attachment point for the linker. Future research should focus on designing and synthesizing this compound-based PROTACs. By conjugating a known kinase-binding thienopyrimidine core to an E3 ligase ligand, it would be possible to induce the degradation of key oncogenic kinases. This strategy offers the potential for a more profound and durable biological effect than traditional inhibition and could overcome resistance mechanisms that rely on protein overexpression.
Further Mechanistic Investigations of Biological Activities
While many thieno[3,2-d]pyrimidine derivatives are known to function as kinase inhibitors, the full scope of their biological activities and mechanisms of action requires deeper investigation. nih.govnih.gov Studies have revealed that compounds based on this scaffold can induce apoptosis, cause cell cycle arrest at the G2/M phase, and inhibit tubulin polymerization, acting as colchicine-binding site inhibitors. nih.govmdpi.com
Future mechanistic studies should employ a range of advanced techniques to build on these findings. X-ray crystallography can provide atomic-level details of how these compounds bind to their targets, guiding further rational design. nih.gov Comprehensive kinome profiling will clarify their selectivity across hundreds of kinases. nih.gov Cellular assays, including apoptosis, cell cycle analysis, and migration assays, will further define their effects on cancer cells. mdpi.com Investigating their impact on signaling pathways like PI3K/AKT/mTOR is also crucial. researchgate.net These detailed mechanistic insights are essential for understanding the full therapeutic potential and for identifying the cancer types most likely to respond to these agents.
Clinical Translation Potential
The ultimate goal of developing novel therapeutic agents is their successful translation into clinical practice. The thieno[3,2-d]pyrimidine scaffold has already yielded a clinically approved drug, Olmutinib, for the treatment of non-small cell lung cancer, demonstrating the clinical viability of this chemical class. researchgate.net Numerous other derivatives have shown potent anti-tumor efficacy in preclinical xenograft models and possess favorable pharmacokinetic properties, including good oral bioavailability. nih.govnih.govnih.gov
For this compound and its derivatives to advance toward the clinic, future research must focus on rigorous preclinical evaluation. This includes optimizing ADME (absorption, distribution, metabolism, and excretion) properties, assessing in vivo efficacy in a wider range of cancer models (including patient-derived xenografts), and conducting thorough toxicology studies. Given the strong preclinical data and the clinical precedent for this scaffold, there is significant potential for the next generation of thieno[3,2-d]pyrimidine-based drugs to enter clinical trials and provide new options for patients. nih.gov
Data Tables
Table 1: Selected Thieno[3,2-d]pyrimidine Derivatives and their Biological Targets/Activities
| Compound ID | Target(s) | Reported Activity | Reference |
| Olmutinib | EGFR | Approved for non-small cell lung cancer treatment. | researchgate.net |
| Compound 18b | PI3Kα / mTOR | IC50 = 0.46 nM (PI3Kα), 12 nM (mTOR) | nih.gov |
| Compound 46 | JAK1 | IC50 = 0.022 μM; >4-fold more active than control. | nih.gov |
| Compound 34 | ATR Kinase | IC50 = 1.5 nM; potent antiproliferative effects. | nih.gov |
| Compound 20 | CDK7 | Potent inhibitory activity against CDK7 and efficacy in TNBC cell line. | nih.gov |
| Compound 6e | CDKs (in silico) | High inhibition (81-86%) of HeLa and HT-29 cell proliferation. | mdpi.com |
| Compound 13 | Tubulin | IC50 ≈ 1 nM; overcomes P-gp mediated multidrug resistance. | nih.gov |
常见问题
Q. What are the standard synthetic routes for 7-Bromothieno[3,2-d]pyrimidine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves bromination of thieno[3,2-d]pyrimidine precursors. For example, N-bromosuccinimide (NBS) in dichloromethane (DCM) under ambient conditions achieves regioselective bromination at the 7-position. In one protocol, stirring 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine with NBS (1:1 molar ratio) in dry DCM for 2 hours yields 76% product after purification via silica gel chromatography . Alternative methods include palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids, though yields vary based on substituent electronic effects .
Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?
- Methodological Answer :
- 1H/13C NMR : Distinct aromatic proton signals (δ 6.5–8.5 ppm) and carbon shifts (e.g., C7-Br at ~120–130 ppm) confirm bromine substitution .
- HRMS : Validates molecular weight (e.g., [M+H]+ for C6H3BrN2S: calc. 245.9064, found 245.9061) .
- IR : Bromine’s inductive effect reduces C=N stretching frequencies to ~1630–1640 cm⁻¹ .
Q. How can researchers mitigate side reactions during functionalization at the 7-position?
- Methodological Answer : Use protective groups (e.g., Boc for amines) to block reactive sites. For Suzuki couplings, optimize catalyst loading (e.g., 5 mol% Pd(PPh3)4) and base (K2CO3 vs. Cs2CO3) to suppress debromination. Microwave-assisted reactions (100°C, 30 min) improve regioselectivity in aminocarbonylation .
Advanced Research Questions
Q. What strategies enhance the kinase inhibitory activity of this compound derivatives?
- Methodological Answer :
- Fluorine substitution : Introducing -CF3 at C-6 increases hydrophobic interactions with mTOR kinase domains, improving IC50 values by 10-fold .
- Heterocyclic fusion : Pyrrolo[3,2-d]pyrimidine hybrids (e.g., 2-amino-4-anilino derivatives) enhance FAK inhibition (IC50 < 50 nM) via H-bonding with hinge residues .
- SAR studies : Systematic variation of C-2 and C-4 substituents (e.g., aryl vs. alkyl) with molecular docking (MOE software) identifies optimal steric and electronic profiles .
Q. How do researchers resolve contradictions in reported biological activity data for thieno[3,2-d]pyrimidine derivatives?
- Methodological Answer :
- Assay standardization : Compare IC50 values under identical conditions (e.g., ATP concentration in kinase assays). For example, mTOR inhibition data may vary due to differences in cell lines (HEK293 vs. HeLa) .
- Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from differential CYP450 metabolism .
- X-ray crystallography : Resolve binding modes (e.g., FAK-inhibitor complexes at 2.1 Å resolution) to validate hypothesized interactions .
Q. What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution?
- Methodological Answer :
- DFT calculations : Compute Fukui indices to identify electrophilic centers. C7 typically shows higher electrophilicity (f⁻ = 0.12) than C2 (f⁻ = 0.08) .
- Solvent modeling : Polarizable continuum models (PCM) in DMF or DMSO predict activation barriers for SNAr reactions .
Key Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
